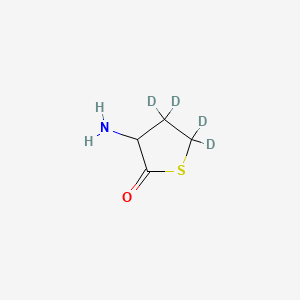
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one is a deuterated derivative of thiolan-2-one, featuring an amino group at the 3-position and deuterium atoms at the 4 and 5 positions. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,5,5-tetradeuteriothiolan-2-one typically involves the deuteration of thiolan-2-one followed by the introduction of the amino group. One common method involves the use of deuterated reagents in a controlled environment to ensure the incorporation of deuterium atoms at the desired positions. The reaction conditions often include the use of polar organic solvents and specific catalysts to facilitate the deuteration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and other reagents. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,5,5-tetradeuteriothiolan-2-one involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, the compound’s deuterium atoms allow for the tracing of its metabolic pathways, providing insights into the biochemical processes involved. In drug development, the presence of deuterium can alter the compound’s metabolic stability and interaction with enzymes, potentially leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,4,5,5-tetradeuteriothiolan-2-one: A deuterated analog of thiolan-2-one with an amino group at the 3-position.
Thiolan-2-one: The non-deuterated parent compound.
3-Amino-thiolan-2-one: Similar to the deuterated compound but without deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research and industrial applications. Deuterium’s heavier mass compared to hydrogen results in different kinetic isotope effects, making the compound valuable for studying reaction mechanisms and metabolic pathways. Additionally, the presence of deuterium can enhance the compound’s stability and alter its interaction with biological targets, offering potential benefits in drug development.
Properties
Molecular Formula |
C4H7NOS |
|---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
3-amino-4,4,5,5-tetradeuteriothiolan-2-one |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/i1D2,2D2 |
InChI Key |
KIWQWJKWBHZMDT-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(C(=O)SC1([2H])[2H])N)[2H] |
Canonical SMILES |
C1CSC(=O)C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


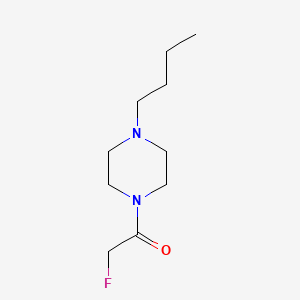
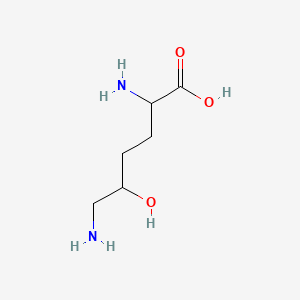


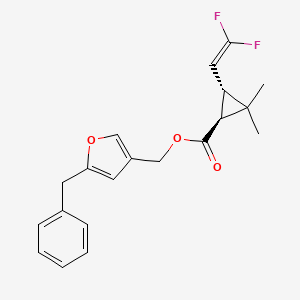
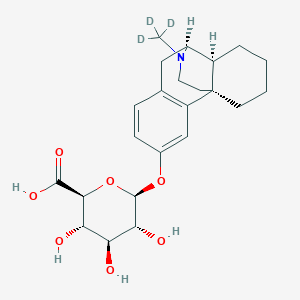
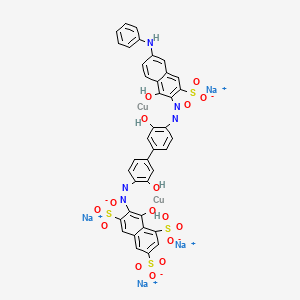
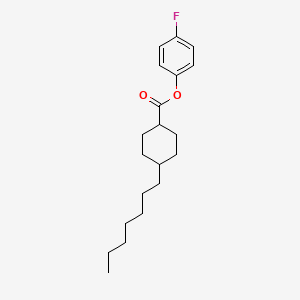
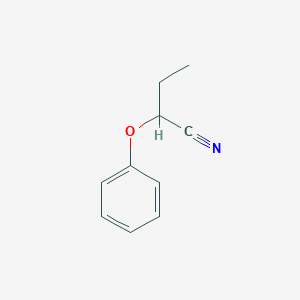

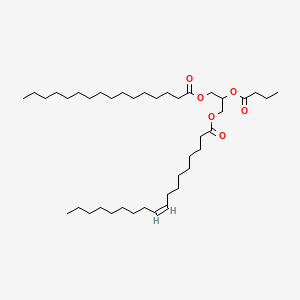
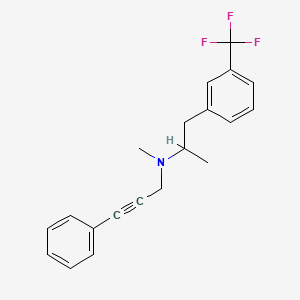
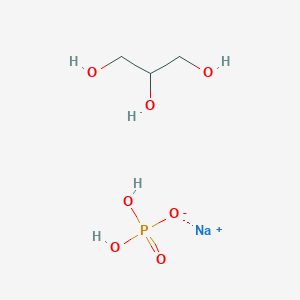
![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)
